

comparative crystal structure analysis of different violurate salts

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Compound of Interest

Compound Name: *Violuric acid*

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A Comparative Guide to the Crystal Structures of Violurate Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structures of various violurate salts, offering insights into the impact of different cations on the solid-state arrangement of the violurate anion. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in crystallography, materials science, and pharmaceutical development.

Comparative Crystallographic Data of Violurate Salts

The following table summarizes key crystallographic data for a selection of violurate salts, highlighting the diversity in their crystal structures. This data is crucial for understanding the packing arrangements, coordination environments, and potential physicochemical properties of these compounds.

Cation	Chemical Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Reference
Alkali Metal S (1,3-Dimethylsilylurates)										
Li ⁺	C ₆ H ₈ LiN ₃ O ₅	Mono clinic	P2 ₁ /C	7.268 (3)	12.01 5(4)	10.13 4(4)	90	109.5 3(3)	90	[1]
Na ⁺	C ₆ H ₁₂ N ₃ NaO ₇	Mono clinic	C2/m	10.18 3(4)	14.15 2(6)	7.321 (3)	90	94.04 (3)	90	[1]
K ⁺	C ₁₂ H ₁ 4K ₂ N ₆ O ₉	Mono clinic	P2 ₁ /n	10.28 3(4)	14.48 2(6)	13.01 8(5)	90	99.27 (3)	90	[1]
Rb ⁺	C ₆ H ₇ RbN ₃ O ₄	Orthorhombic	Pbca	13.91 1(6)	7.153 (3)	19.34 1(8)	90	90	90	[1]
Cs ⁺	C ₆ H ₇ CsN ₃ O ₄	Mono clinic	P2 ₁ /C	7.324 (3)	14.28 6(6)	9.712 (4)	90	108.8 3(3)	90	[1]

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Mg ²⁺	INVA LID- LINK-	Triclin ic	P-1	7.339 (2)	8.943 (3)	9.991 (3)	86.83 (3)	81.28 (3)	74.01 (2)
-2									

Ca ²⁺	Ca(C ₆ H ₆ N ₃ O ₄) ₂ · 4H ₂ O	Mono clinic	P2 ₁ /C	10.51 2(4)	14.88 1(6)	12.72 3(5)	90	108.3 4(3)	90
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Mn ²⁺	Mn(C 4H ₂ N ₃ O ₄) ₂	Triclin ic	P1	9.538	9.459	7.660	97.96 7	90.36 2	100.4 75	[2]
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Cu ²⁺	Cu(C ₄ H ₂ N ₃ O ₄) ₂	Mono clinic	P2 ₁ /n	15.59 8	5.503	15.04 3	90	114.7 04	90	[2]
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1,10- phen anthr oliniu m	C ₁₂ H ₉ N ₂ ⁺ ·C 4H ₂ N ₃ O ₄ ⁻ ·C 4H ₃ N ₃ O ₄ ·5H 2O	Triclin ic	P-1	10.12 3(2)	12.34 5(3)	13.56 7(3)	108.1 2(3)	98.76 (3)	101.2 3(3)	[3][4]
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Cyclo	[C-									
propyl	C ₃ H ₅	Mono	P2 ₁ /C	10.85	6.789	12.98	90	111.4	90	[5]
amm	NH ₃]	clinic		1(2)	0(14)	5(3)		5(3)		
onium	[C ₄ H ₂									
	N ₃ O ₄]									
Di-	[iPr ₂ N									
iso-	H ₂]	Mono	P2 ₁ /C	19.53	13.98	10.54	90	90.03	90	[5]
propyl	[C ₄ H ₂	clinic		3(4)	9(3)	2(2)		(3)		
amm	N ₃ O ₄]									
Trieth	[NHEt									
ylam	³]H[C									
moniu	₄ H ₂ N ₃	Triclin	P-1	8.123	10.34	13.18	87.65	81.23	70.98	[5]
m	O ₄] ₂ ⁻	ic		4(16)	5(2)	9(3)	(3)	(3)	(3)	
	H ₂ O									

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystal structure analysis of violurate salts, based on methodologies reported in the literature.

Synthesis of Violurate Salts

Violurate salts are typically synthesized through a straightforward acid-base reaction or precipitation method.

1. General Synthesis of Metal Violurates:

- An aqueous or ethanolic solution of **violuric acid** is prepared.
- A stoichiometric amount of the corresponding metal hydroxide, carbonate, or chloride is added dropwise to the **violuric acid** solution while stirring.[2]
- The reaction mixture is often heated to reflux for a specified period (e.g., 1 hour) to ensure complete reaction.[2]

- The resulting colored precipitate of the violurate salt is then cooled to room temperature, filtered, washed with the solvent (e.g., hot ethanol) and a volatile solvent (e.g., ether), and dried.[\[2\]](#)

2. Synthesis of Organoammonium Violurates:

- **Violuric acid** is dissolved in a suitable solvent, such as water or ethanol.
- The desired organic amine is added, often in a 1:1 molar ratio, to the **violuric acid** solution.[\[5\]](#)
- The mixture is stirred, and the resulting colored salt typically precipitates out of the solution.
- The product is collected by filtration, washed with a small amount of cold solvent, and dried.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Slow crystallization methods are generally preferred.

1. Slow Evaporation:

- A saturated solution of the violurate salt is prepared in a suitable solvent (e.g., water, ethanol) at an elevated temperature.[\[3\]](#)
- The solution is filtered to remove any insoluble impurities.
- The flask is covered with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent at room temperature.[\[6\]](#)
- Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form.[\[3\]](#)

2. Slow Cooling:

- A saturated solution of the violurate salt is prepared in a suitable solvent at an elevated temperature.

- The hot solution is placed in an insulated container (e.g., a Dewar flask) to cool down to room temperature very slowly.
- This gradual decrease in temperature reduces the solubility of the salt, promoting the growth of well-ordered crystals.

3. Vapour Diffusion:

- A concentrated solution of the violurate salt is placed in a small, open vial.
- This vial is then placed inside a larger, sealed container that contains a solvent in which the salt is less soluble (the "anti-solvent").
- Over time, the vapor of the anti-solvent will slowly diffuse into the vial containing the salt solution, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[\[7\]](#)

1. Crystal Mounting:

- A suitable single crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) is selected under a microscope.[\[6\]](#)
- The crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.

2. Data Collection:

- The mounted crystal is placed on a single-crystal X-ray diffractometer.
- The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.
- The diffractometer uses a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).[\[7\]](#)

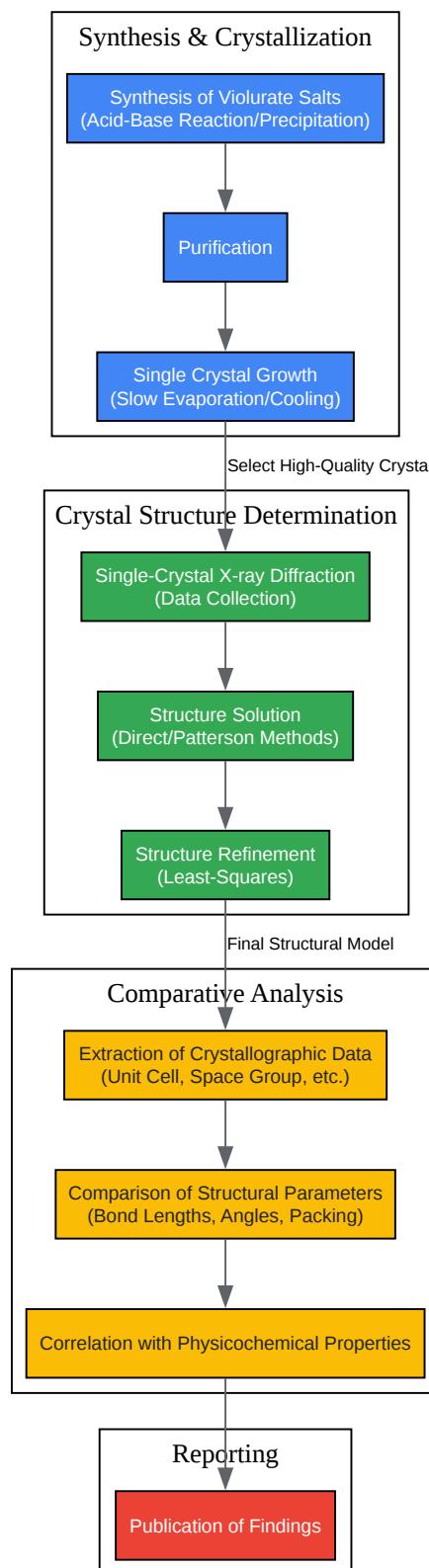
- The crystal is rotated in the X-ray beam, and the diffraction pattern (a series of spots called reflections) is recorded by a detector (e.g., a CCD or CMOS detector).[7]
- A complete dataset is collected by measuring the intensities and positions of thousands of reflections at various crystal orientations.

3. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.
- The initial crystal structure is determined using direct methods or Patterson methods.
- The atomic positions and displacement parameters are refined using least-squares methods against the experimental diffraction data.[3]
- Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]
- The final refined structure provides precise information on bond lengths, bond angles, and the overall molecular and packing arrangement.

Workflow for Comparative Crystal Structure Analysis

The following diagram illustrates the logical workflow for conducting a comparative crystal structure analysis of different violurate salts.



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Caption: Workflow for the comparative crystal structure analysis of violurate salts.

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